(5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid
Overview
Description
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Scientific Research Applications
Benzoxaboroles in Medicinal Chemistry
Benzoxaborole derivatives, including compounds structurally related to (5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid, have shown a wide range of applications in medicinal chemistry. These compounds have been utilized in the development of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Benzoxaboroles exploit the unique properties of boron atoms to inhibit essential enzymes in pathogens or to modulate human enzymes like phosphodiesterase 4, contributing to their therapeutic effects. Notably, benzoxaboroles such as tavaborole and crisaborole are clinically used for onychomycosis and atopic dermatitis, respectively, with others in various stages of clinical trials (Nocentini, Supuran, & Winum, 2018).
Boronic Acid Derivatives in Biosensing
Electrochemical biosensors utilizing boronic acid derivatives have been developed for the sensitive detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. These biosensors leverage the binding capabilities of boronic acids to diols in sugars, enabling non-enzymatic glucose sensing and monitoring of HbA1c levels. The specificity and sensitivity of these biosensors are enhanced by the electrochemical properties of ferroceneboronic acid and its derivatives, providing valuable tools for healthcare and diagnostic applications (Wang, Takahashi, Du, & Anzai, 2014).
Therapeutic Potential and Drug Development
Research on boronic acid compounds, including those related to (5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid, has expanded significantly, leading to the discovery of drugs with potential antiprotozoal, antimalarial, and antimycobacterial activities. The unique properties of boron, such as its ability to form reversible bonds with biochemical targets, have been instrumental in the development of novel therapeutic agents. These properties, combined with favorable physicochemical and pharmacokinetic profiles, make boronic acid derivatives promising candidates for treating neglected tropical diseases (Jacobs, Plattner, & Keenan, 2011).
Drug Design and Discovery
The inclusion of boronic acids into drug design has shown to enhance the potency and improve the pharmacokinetic profiles of new drug candidates. The FDA and Health Canada have approved several boronic acid drugs, with more in clinical trials. These compounds' desirable properties, such as enhancing drug potency and improving pharmacokinetics, highlight the potential of boronic acid derivatives in drug discovery and development (Plescia & Moitessier, 2020).
Safety And Hazards
Boronic acids can pose various safety hazards. They can be harmful if swallowed and can cause skin and eye irritation . They may also cause respiratory irritation . It is recommended to avoid breathing the dust, fume, gas, mist, vapors, or spray of boronic acids . Protective equipment should be worn when handling these compounds .
Future Directions
The future directions in the field of boronic acid research are vast. Boronic acids are valuable building blocks in organic synthesis, and their use in various reactions, such as the Suzuki–Miyaura coupling, continues to be explored . Additionally, new methods for the synthesis of boronic acids and their applications in different fields are continually being developed .
properties
IUPAC Name |
[2-fluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-13-7-6-11(8-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPHZGSBDFAFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674566 | |
Record name | (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid | |
CAS RN |
874290-58-1 | |
Record name | (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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